Dicyclopentylzinc

描述

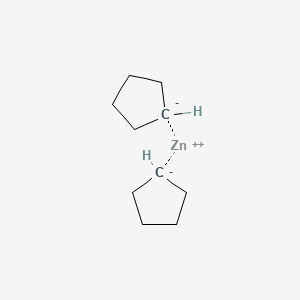

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

20525-74-0 |

|---|---|

分子式 |

C10H18Zn |

分子量 |

203.6 g/mol |

IUPAC 名称 |

zinc;cyclopentane |

InChI |

InChI=1S/2C5H9.Zn/c2*1-2-4-5-3-1;/h2*1H,2-5H2;/q2*-1;+2 |

InChI 键 |

UIHRFHQJOWLAOS-UHFFFAOYSA-N |

规范 SMILES |

C1CC[CH-]C1.C1CC[CH-]C1.[Zn+2] |

产品来源 |

United States |

Synthetic Methodologies for Dicyclopentylzinc

Continuous Flow Synthesis Techniques and Scalability for Dicyclopentylzinc Production

While specific research detailing the continuous flow synthesis of this compound is not extensively documented in the provided literature, the established methodologies and significant advancements in the continuous flow synthesis of organozinc compounds offer a robust framework for its production. Organozinc reagents, including dialkylzinc species like this compound, are highly valuable in organic synthesis due to their moderate reactivity and excellent functional group tolerance, making them compatible with a wider range of substrates compared to more reactive organometallics. However, their sensitivity to oxygen and moisture presents handling challenges in traditional batch processes, which continuous flow techniques are well-suited to address.

Continuous Flow Synthesis Techniques for Organozinc Compounds

Continuous flow chemistry utilizes microreactors or packed-bed reactors to conduct reactions in a steady stream, offering superior control over reaction parameters such as temperature, pressure, and mixing. This approach is particularly advantageous for the synthesis of organozinc compounds.

In-situ Generation: A primary technique involves the in-situ generation of organozinc reagents from the reaction of organic halides (e.g., cyclopentyl halides for this compound) with activated zinc metal. This is often achieved by passing a solution of the organic halide through a packed bed of zinc granules or powder within a flow reactor fraunhofer.deresearchgate.netacs.org. The large surface area of the activated zinc and the controlled flow rate ensure efficient reaction and minimize side product formation.

Reactor Design: Packed-bed reactors, containing zinc metal, are commonly employed for the continuous generation of organozinc halides fraunhofer.deresearchgate.netacs.org. Microreactors, with their high surface-area-to-volume ratio, also facilitate excellent heat and mass transfer, crucial for managing the exothermicity of organozinc formation and ensuring rapid reaction kinetics organic-chemistry.orgacs.orgelveflow.com. Techniques such as using T-mixers or Y-junctions are used to combine reactant streams precisely organic-chemistry.org.

Metal Activation: The efficiency of zinc metal activation is critical. Methods such as using activated zinc granules or powders, or employing chemical activators, are employed to ensure rapid and complete conversion of organic halides into organozinc species fraunhofer.deresearchgate.netacs.org.

Scalability for Organozinc Production

The transition from laboratory-scale synthesis to larger production volumes is a key benefit of continuous flow technology. For organozinc compounds, this scalability is achieved through several mechanisms:

Homothetic Scale-Up: Continuous flow reactors can be scaled up by increasing the reactor length, the number of parallel channels (numbering-up), or by using larger diameter flow paths, while maintaining the same reaction conditions and achieving similar performance metrics elveflow.comseqens.comselvita.com. This "homothetic" scaling allows for a predictable transfer of processes from lab to pilot and production scales.

High Throughput and Space-Time Yield: Continuous flow systems can achieve high space-time yields, meaning a significant amount of product can be generated per unit volume of reactor per unit time. This is facilitated by faster reaction rates due to enhanced heat and mass transfer, and the ability to operate at higher concentrations and temperatures safely. Throughput can range from milliliters per hour at the lab scale to liters per hour or even kilograms per hour at the pilot and production scales fraunhofer.deresearchgate.netacs.orgorganic-chemistry.org.

Table 1: Performance Metrics for Continuous Flow Organozinc Synthesis

| Organozinc Type (General/Representative) | Yield (%) | Throughput (L/h) | Residence Time (min) | Key Conditions (Approximate) | Source(s) |

| Organozinc Reagents | 78–100 | Up to 18 (pilot) | 1.5–14.0 | 40 °C, 2.0 M starting materials | fraunhofer.deacs.org |

| Organozinc Reagents | 82–92 | 3–5 (pilot) | Not specified | Not specified | researchgate.net |

| Organozinc Reagents | 84–100 | Up to 18 (pilot) | 1.5–14.0 | Not specified | fraunhofer.deacs.org |

| Organozinc Reagents | 78–100 | Not specified | Not specified | Not specified | acs.org |

| Organozinc Reagents | 84–100 | Not specified | Not specified | Not specified | fraunhofer.de |

| Organozinc Reagents | 82–92 | Not specified | Not specified | Not specified | researchgate.net |

| Organozinc Reagents | 89–100 | Not specified | Not specified | Not specified | researchgate.net |

| Organozinc Reagents (for C-C coupling) | High | Gram/hour | 5 | Room temperature | organic-chemistry.org |

Table 2: Reactor Configurations and Techniques for Organozinc Flow Synthesis

| Reactor Type | Metal Activation Method | Key Features | Scalability Aspect | Source(s) |

| Packed-bed reactor | Zinc granules/powder | High surface area, efficient metal utilization, continuous generation | Scalable by increasing bed volume or number of reactors; pilot-scale demonstrated. | fraunhofer.deresearchgate.netacs.org |

| Microreactor | Not specified (typically uses pre-activated metal) | Excellent heat/mass transfer, precise control, safe handling of reactive species | Scalable via numbering-up or increasing channel dimensions; facilitates rapid process optimization. | organic-chemistry.orgacs.orgelveflow.com |

| Flow tube reactor | Not specified | Continuous operation, improved safety and control over batch. | Facilitates scale-up from lab to pilot scale. | researchgate.net |

| Multi-stage flow system | Not specified | Enables multi-step synthesis and in-situ reagent generation. | Scalable to gram-scale productivity. | organic-chemistry.org |

| Reactor with Zn unit | Zinc replenishing unit | Continuous supply of zinc, sustained reaction. | Designed for scalable continuous formation of organozinc reagents. | fraunhofer.deresearchgate.net |

| Packed bed (Zn turnings) | Mechanical and chemical Zn activation | High molar excess of Zn, investigation of activation methods. | Pilot-scale setup tested for throughput of 3-5 L/h. | researchgate.net |

Compound List:

this compound

Organozinc compounds

Organozinc reagents

Cyclopentyl halide

Zinc (metal)

Alkyl halides

R-ZnBr (general organozinc bromide)

Grignard reagents

Organolithium compounds

THF (Tetrahydrofuran)

Dichloromethane

Ammonium chloride (NH₄Cl)

Reactivity Profiles and Mechanistic Elucidation of Dicyclopentylzinc in Organic Transformations

Carbon-Carbon Bond Forming Reactions

Dicyclopentylzinc serves as a versatile nucleophile in various C-C bond-forming processes, often facilitated by transition metal catalysis or specific reaction conditions.

Nucleophilic Alkylation Reactions

DCPZ participates in nucleophilic alkylation reactions, enabling the formation of new carbon-carbon bonds with various electrophilic substrates.

This compound has been employed in the nucleophilic alkylation of benzyl (B1604629) and heteroaryl halides. These reactions are crucial for introducing alkyl groups onto aromatic and heteroaromatic systems, which are common motifs in pharmaceuticals and functional materials. While specific experimental data tables for this exact transformation with DCPZ are not detailed in the provided snippets, the general application is noted in literature reviews mdpi.comresearchgate.netresearchgate.net. These studies highlight the broader context of organozinc reagents in coupling reactions with aryl and heteroaryl halides, often mediated by palladium or nickel catalysts. The "magic methyl effect," where methyl group installation on aryl/heteroaryl moieties enhances drug-target interactions, underscores the importance of such alkylation reactions researchgate.net.

This compound is specifically mentioned in the context of nickel-catalyzed alkylation of electron-poor cyclobutanone (B123998) oximes mdpi.comresearchgate.netresearchgate.net. This reaction represents a more specialized application where the organozinc reagent is used to functionalize cyclobutanone oximes, a class of strained cyclic compounds. The nickel catalysis is key to facilitating this transformation, likely involving oxidative addition and reductive elimination steps within a catalytic cycle. While detailed mechanistic pathways and specific yield data for DCPZ in this exact reaction are not extensively detailed in the provided snippets, the general approach of nickel-catalyzed alkylation of oximes with organozincs is established researchgate.netnih.govorganic-chemistry.orgnih.gov.

Regioselective C-H Bond Functionalization (e.g., Acridine)

While direct, specific examples detailing the use of this compound in the regioselective C-H bond functionalization of acridines are not extensively detailed in the provided literature, organozinc reagents, in general, have been explored for such transformations on acridine (B1665455) scaffolds rsc.org. Acridines are important structural motifs in medicinal and material science, and their functionalization via C-H activation offers a direct route to complex derivatives. Organozinc reagents are known to participate in C-H functionalization reactions, often mediated by transition metals, enabling the selective introduction of alkyl or aryl groups at specific positions of aromatic systems rsc.orgchemrxiv.org. The inherent nucleophilicity and moderate reactivity of organozinc compounds like this compound suggest their potential applicability in developing regioselective C-H functionalization protocols for heterocycles such as acridines, likely targeting positions like C-4 and C-9, where functionalization has shown promise with other organometallic reagents rsc.org. Further research would be required to fully elucidate the specific regioselectivity and scope of this compound in these particular C-H functionalization reactions.

Reduction Chemistry with this compound

This compound has emerged as a versatile reducing agent, particularly effective in the transformation of carbonyl compounds. Its reactivity extends to both aldehydes and certain heterocyclic ketones, typically yielding alcohols and cyclopentene (B43876) as byproducts under mild conditions mdpi.comresearchgate.netresearchgate.netscilit.comnih.gov.

Reduction of Aldehydes to Primary Alcohols

This compound readily reduces a variety of aldehydes to their corresponding primary alcohols. The reactions are generally conducted under mild conditions, often at room temperature in hexane, and proceed without the formation of alkylation products, with cyclopentene being the sole organic byproduct alongside the primary alcohol mdpi.comresearchgate.netresearchgate.netscilit.comnih.gov. This transformation is efficient for aromatic aldehydes, with electronic effects of substituents on the aldehyde influencing the reaction rate. Electron-withdrawing groups tend to accelerate the reduction, while electron-donating groups decrease the reactivity mdpi.comresearchgate.net.

Table 1: Reduction of Representative Aldehydes with this compound

| Aldehyde Substrate | Product (Primary Alcohol) | Yield (%) | Notes on Reactivity / Substituents |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Benzyl Alcohol | High | Effective for various aromatic aldehydes mdpi.comresearchgate.net |

| Aldehyde with Electron-Acceptor Substituent | Corresponding Primary Alcohol | High | Accelerating effect observed mdpi.comresearchgate.net |

| Aldehyde with Electron-Donating Substituent | Corresponding Primary Alcohol | Moderate | Decreased reactivity observed mdpi.comresearchgate.net |

Reduction of Heterocyclic Ketones to Secondary Alcohols

In contrast to simple aliphatic or aromatic ketones like cyclohexanone (B45756) and acetophenone (B1666503), which are inert to this compound, a range of heterocyclic ketones readily undergo reduction to form secondary alcohols mdpi.comresearchgate.netresearchgate.netnih.gov. This selectivity makes this compound a valuable reagent for functionalizing specific ketone substrates. For instance, pyridine-containing ketones, such as 3-acetylpyridine (B27631) and 5-acetyl-2-bromopyridine (B147078), have been successfully reduced to their corresponding secondary alcohols in reasonable to high yields mdpi.comresearchgate.netnih.gov. The ability to achieve enantioselective reduction is also notable when chiral catalysts are employed, as seen with the reduction of 3-acetylpyridine mdpi.comresearchgate.netnih.gov.

Table 2: Reduction of Heterocyclic Ketones with this compound

| Heterocyclic Ketone Substrate | Product (Secondary Alcohol) | Yield (%) | Enantioselectivity (with chiral catalyst) | Notes |

| 3-Acetylpyridine | (S)-1-(pyridin-3-yl)ethanol | High | >99% ee (with (–)-(1R,2S)-ephedrine) | Readily reduced mdpi.comresearchgate.netnih.gov |

| 5-Acetyl-2-bromopyridine | Corresponding Secondary Alcohol | Reasonable to High | Lower optical yield observed mdpi.comresearchgate.netnih.gov | Readily reduced mdpi.comresearchgate.netnih.gov |

| Other Pyridine (B92270) Ketones | Corresponding Secondary Alcohols | Reasonable to High | Not optically active for some isomers researchgate.netresearchgate.net | Scope includes various substituted pyridine ketones mdpi.comresearchgate.netresearchgate.netnih.gov |

| Cyclohexanone | Inert | N/A | N/A | Inert to DCPZ mdpi.comresearchgate.netresearchgate.netnih.gov |

| Acetophenone | Inert | N/A | N/A | Inert to DCPZ mdpi.comresearchgate.netresearchgate.netnih.gov |

Mechanistic Investigations of Carbonyl Reduction by this compound

The mechanism by which this compound reduces carbonyl compounds has been a subject of investigation, revealing key aspects of its reactivity and stereochemical control.

Elucidation of the Synchronous Six-Membered Transition State

Computational studies and experimental observations indicate that the reduction of carbonyl compounds by this compound proceeds via a synchronous mechanism. This process involves the formation of a six-membered transition state. In this proposed transition state, the hydride (or alkyl group) from the organozinc reagent is transferred to the carbonyl carbon, while the zinc atom coordinates to the carbonyl oxygen, facilitating the reduction mdpi.comresearchgate.net. This concerted transfer of the cyclopentyl group and the subsequent elimination of cyclopentene is characteristic of such organometallic reductions and is analogous to other known hydride transfer reactions uwindsor.cayoutube.com. The lowest activation barrier is often computed for specific substrates, such as 3-acetylpyridine, highlighting the concerted nature of the hydride delivery mdpi.comresearchgate.net.

Electronic Effects of Substituents on Reactivity

The electronic nature of substituents present on the carbonyl substrate significantly influences the reactivity of this compound. Electron-withdrawing groups on the carbonyl compound tend to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of reduction by this compound. Conversely, electron-donating groups decrease the electrophilicity and consequently reduce the reaction rate mdpi.comresearchgate.net. These electronic effects are fundamental in understanding structure-reactivity relationships in organic chemistry, where the distribution of electron density within a molecule dictates its susceptibility to nucleophilic attack or other transformations numberanalytics.comnumberanalytics.com.

Compound List:

this compound

Acridine

Aldehyde

Primary Alcohol

Heterocyclic Ketone

Secondary Alcohol

3-Acetylpyridine

(S)-1-(pyridin-3-yl)ethanol

5-Acetyl-2-bromopyridine

Cyclohexanone

Acetophenone

Cyclopentene

Formation and Reactivity of Derived Organozincate Complexes

Organozincate complexes represent a class of anionic organozinc species that exhibit enhanced reactivity and altered selectivity compared to their neutral dialkylzinc counterparts. These complexes are typically formed through the addition of alkali metals or other strong nucleophiles to pre-formed organozinc compounds, or by reacting organozinc species with specific Lewis acidic or basic additives. This compound, (C₅H₉)₂Zn, as a dialkylzinc compound, is anticipated to participate in similar complexation reactions, leading to derived organozincate species with potentially valuable synthetic utility.

Formation Pathways

The formation of organozincate complexes from dialkylzinc compounds generally involves the increase in coordination number around the zinc center, often leading to anionic species with a negative charge delocalized over the zinc and its ligands. A common route to such complexes involves the reaction of dialkylzinc reagents with alkali metals, such as sodium or lithium. For instance, the reaction of a dialkylzinc compound (R₂Zn) with an alkali metal (M) can lead to the formation of trialkylzincates ([R₃Zn]⁻ M⁺) or other related species, depending on the stoichiometry and reaction conditions. This process can be viewed as the nucleophilic attack of the alkali metal on the Lewis acidic zinc center, or an oxidative addition followed by reduction.

Another significant pathway for forming organozincate complexes involves the addition of alkali metal halides or alkoxides. The presence of halide ions, such as chloride, in solution is known to be crucial for the formation of more nucleophilic organozincate species, often of the type [RZnX₃]²⁻ or related structures, which are essential for efficient transmetalation in catalytic cycles, such as palladium-catalyzed cross-coupling reactions wikipedia.org. The addition of Lewis acidic salts like LiCl to organozinc reagents in ethereal solvents can also promote the formation of more nucleophilic zincate complexes, thereby enhancing their reactivity in various transformations beilstein-journals.org.

Considering this compound, it is plausible that reactions with alkali metals like sodium or lithium would yield cyclopentyl-containing zincates. For example, reaction with an alkali metal could generate species such as lithium tricyclopentylzincate, [(C₅H₉)₃Zn]⁻ Li⁺, or mixed cyclopentyl-halide zincates, like [(C₅H₉)₂ZnCl]⁻ M⁺, if halide sources are present. These reactions leverage the inherent Lewis acidity of the zinc center in dialkylzinc compounds, making them amenable to coordination with anionic or highly polarized ligands.

Reactivity Profiles

Organozincate complexes generally exhibit enhanced nucleophilicity and reactivity compared to their neutral dialkylzinc precursors. While dialkylzinc compounds are relatively inert towards many electrophiles, particularly in nonpolar media, the anionic nature of zincates imparts a greater electron density and thus increased nucleophilic character to the organic ligands bonded to zinc acs.org. This heightened reactivity allows organozincates to participate more readily in reactions such as nucleophilic additions to carbonyl compounds, alkylations, and potentially cross-coupling reactions, although specific applications for cyclopentyl-based zincates are less documented in the literature compared to simpler alkyl or aryl analogues.

Furthermore, heteroleptic organozincates, which contain different types of ligands coordinated to the zinc center (e.g., alkyl and hydride, or alkyl and amino groups), can display remarkable ligand-transfer selectivity acs.org. In such complexes, the kinetic facility of the cleavage of specific Zn-ligand bonds dictates which ligand is preferentially transferred to an electrophile. For example, hydride ligands are often transferred more readily than alkyl ligands from zincate complexes. This selectivity offers a sophisticated handle for controlling the outcome of organic transformations, allowing for targeted functionalization. While specific research on the selectivity of dicyclopentylzincates is limited, it is reasonable to infer that if heteroleptic dicyclopentylzincate complexes were formed (e.g., containing a hydride or halide alongside cyclopentyl groups), they would likely exhibit similar ligand-transfer selectivity phenomena.

The enhanced nucleophilicity and potential for selective ligand transfer make organozincate complexes valuable intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds under milder conditions and with greater control than might be achievable with neutral organozinc reagents alone.

Illustrative Data Table: General Organozincate Complexes and Reactivity Trends

| Complex Type | General Formula | Formation Precursors | Enhanced Reactivity | Ligand Transfer Selectivity | Potential Applications |

| Trialkylzincate | [R₃Zn]⁻ M⁺ | R₂Zn + RM (e.g., RLi, RNa) | High | N/A (homoleptic) | Nucleophilic addition to carbonyls, alkylation |

| Heteroleptic Zincate (Hydride) | [R₂ZnH]⁻ M⁺ | R₂Zn + MH (alkali metal hydride) or R₂Zn + M + H₂ | High | H > R | Selective hydride transfer, reduction of carbonyls |

| Heteroleptic Zincate (Halide) | [R₂ZnX]⁻ M⁺ | R₂Zn + MX (alkali metal halide) or RZnX + RM | Moderate to High | X > R (in some cases) | Transmetalation in cross-coupling, nucleophilic additions |

| Mixed Ligand Zincate | [RZn(X)(Y)]²⁻ M⁺₂ | RZnX + RY, etc. | Variable | Variable | Diverse synthetic transformations depending on ligands X and Y |

| Tetrasubstituted Zincate | [R₄Zn]²⁻ M⁺₂ | R₂Zn + 2RM | Moderate | N/A (homoleptic) | Less common, potential for specific Lewis acid interactions |

Note: Specific data for dicyclopentylzincate complexes is not widely published. This table illustrates general principles based on known organozincate chemistry.

Compound List:

this compound

Organozinc compounds

Organozincate complexes

Dialkylzinc

Alkali metals (Sodium, Lithium)

Alkali metal halides

Alkali metal alkoxides

Lithium tricyclopentylzincate (hypothetical)

Tricyclopentylzincate (hypothetical)

Dicyclopentylhalidezincate (hypothetical)

Trialkylzincates

Heteroleptic organozincates

Dialkylzinc compounds

Alkylzinc species

Lithium chloride (LiCl)

Alkyl halides

Hydride ligands

Amino ligands

Cyclopentyl group (C₅H₉)

Palladium

Halide ions

Carbonyl compounds

Electrophiles

Stereoselective Applications of Dicyclopentylzinc in Catalysis

Dicyclopentylzinc has demonstrated considerable utility in catalyzing reactions that lead to the amplification of chirality, a phenomenon crucial for understanding the origins of homochirality and for developing efficient synthetic routes to chiral molecules.

Discovery and Characterization of Autocatalytic Enantiomeric Amplification

Mechanistic Postulations for Chirality Amplification and Transfer

Substrate Scope and Catalytic Efficiency in Asymmetric Autocatalytic Systems

While the Soai reaction traditionally utilizes pyrimidine-5-carbaldehyde, research has expanded to include other substrates with this compound. The efficiency and scope of this compound in asymmetric autocatalytic systems are still being actively explored. Studies have indicated that this compound can participate in autocatalytic amplification with certain heterocyclic ketones, such as 3-acetylpyridine (B27631) mdpi.comnih.gov. For instance, the reduction of 3-acetylpyridine with this compound, when catalyzed by its optically active product, (S)-1-(pyridin-3-yl)ethanol, demonstrated amplifying autocatalysis, albeit with a lower amplification level compared to some classic Soai reactions mdpi.comnih.gov. This suggests that while this compound can induce and amplify chirality, its efficiency and substrate compatibility in these specific autocatalytic transformations may vary mdpi.comnih.gov.

Chiral Catalyst-Mediated Enantioselective Reactions

Beyond autocatalysis, this compound is also employed as a key reagent in chiral catalyst-mediated enantioselective reactions, particularly in the alkylation of aldehydes and the reduction of ketones.

Enantioselective Alkylation of Aldehydes

This compound has been reported in the enantioselective alkylation of various aldehydes when used in conjunction with chiral catalysts researchgate.netmdpi.com. Specifically, studies have shown its application in the alkylation of cyclopropanecarboxaldehyde, furfural, and benzaldehyde, yielding the corresponding chiral alcohols with significant enantioselectivities researchgate.netmdpi.com. These reactions typically involve a chiral catalyst that directs the nucleophilic attack of the organozinc reagent onto the aldehyde carbonyl group. The development of efficient chiral catalysts is paramount for achieving high enantiomeric excesses in these transformations, which are critical for synthesizing chiral building blocks acs.orgresearchgate.netiupac.orguctm.edubuchler-gmbh.comnih.gov.

Table 1: Enantioselective Alkylation of Aldehydes with this compound

| Aldehyde Substrate | Chiral Catalyst/Ligand | Resulting Alcohol Product | Typical Enantiomeric Excess (ee) | Reference |

| Cyclopropanecarboxaldehyde | Chiral catalyst | Cyclopropylmethanol | High | researchgate.netmdpi.com |

| Furfural | Chiral catalyst | Furfuryl alcohol | High | researchgate.netmdpi.com |

| Benzaldehyde | Chiral catalyst | Benzyl (B1604629) alcohol | High | researchgate.netmdpi.com |

Note: Specific ee values depend on the precise chiral catalyst and reaction conditions employed.

Enantioselective Reduction of Ketones with Chiral Catalysts

This compound has also found application in the enantioselective reduction of ketones when catalyzed by chiral entities. While cyclohexanone (B45756) and acetophenone (B1666503) are reported to be inert to this compound, a range of heterocyclic ketones react readily researchgate.netmdpi.com. A notable example is the reduction of 3-acetylpyridine catalyzed by (–)-(1R,2S)-ephedrine, which yields (S)-1-(pyridin-3-yl)ethanol with very high enantiomeric excess (>99% ee) researchgate.netmdpi.comnih.gov. Similarly, 5-acetyl-2-bromopyridine (B147078) was reduced to its corresponding optically active alcohol with a lower, but still significant, optical yield researchgate.netmdpi.com. These findings highlight the potential of this compound in conjunction with specific chiral catalysts for the stereoselective synthesis of chiral secondary alcohols.

Table 2: Enantioselective Reduction of Ketones with this compound and Chiral Catalysts

| Ketone Substrate | Chiral Catalyst/Ligand | Resulting Alcohol Product | Typical Enantiomeric Excess (ee) | Reference |

| 3-Acetylpyridine | (–)-(1R,2S)-Ephedrine | (S)-1-(pyridin-3-yl)ethanol | >99% | researchgate.netmdpi.comnih.gov |

| 5-Acetyl-2-bromopyridine | (–)-(1R,2S)-Ephedrine | (S)-1-(pyridin-2-bromo-5-yl)ethanol | Lower optical yield | researchgate.netmdpi.com |

Note: The specific enantiomeric excess for 5-acetyl-2-bromopyridine was reported as a "much lower optical yield" compared to 3-acetylpyridine.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal catalysis has revolutionized organic synthesis by providing efficient and selective methods for constructing complex molecules. Organozinc reagents, including this compound, are valuable nucleophiles in these catalytic cycles, primarily due to their moderate reactivity, good functional group tolerance, and ability to undergo transmetalation with transition metal catalysts.

Negishi Coupling with Related Organozinc Reagents and Potential for this compound

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between organozinc reagents and organic halides or pseudohalides. This reaction is highly valued for its mild reaction conditions, broad substrate scope, high functional group tolerance, and ability to form carbon-carbon bonds with excellent chemo- and regioselectivity acs.org. Alkylzinc reagents, in general, are crucial nucleophilic partners in Negishi coupling for the formation of C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds acs.orgnih.gov.

The stereoselective aspect of Negishi coupling is a significant area of research. Chiral secondary alkylzinc reagents, when coupled with alkenyl or aryl halides, can yield α-chiral products with high stereoretention, often exceeding a diastereomeric ratio (dr) of 98:2 nih.govresearchgate.net. This stereocontrol is achieved through stereoselective transmetalation and reductive elimination steps within the catalytic cycle nih.gov. The development of specific catalyst systems, such as palladium complexes with N-heterocyclic carbene ligands like Pd-PEPPSI-IPent, has proven effective for the Negishi coupling of secondary alkylzinc reagents, minimizing undesired β-hydride elimination pathways researchgate.netdntb.gov.ua. Additives like lithium chloride (LiCl) can also enhance the reactivity of alkylzinc bromides in these couplings acs.org.

While direct, extensive reports detailing the stereoselective Negishi coupling specifically with this compound are not as prevalent in the examined literature, its potential is inferred from its classification as a diorganozinc reagent sigmaaldrich.comsigmaaldrich.com. This compound has been mentioned in the context of Negishi coupling for introducing substituents onto pyridine (B92270) cores . Furthermore, the principles demonstrated in the diastereoselective Negishi coupling of functionalized cyclohexylzinc reagents, which achieve excellent stereoselectivity through careful ligand selection (e.g., Ruphos) and additives (e.g., LiCl, N-ethylpyrrolidone), provide a relevant analogy for the potential stereochemical control achievable with this compound under optimized conditions acs.org.

Table 1: Illustrative Stereoselective Negishi Coupling of Alkylzinc Reagents (Highlighting Potential for this compound)

| Reaction Type | Alkylzinc Reagent (Example/Type) | Electrophile | Catalyst System (Pd/Ni, Ligand) | Additives | Stereoselectivity (e.g., dr) | Yield |

| Csp³-Csp² Cross-Coupling | Chiral Secondary Alkylzinc | Aryl/Alkenyl Halides | Pd(0) / Pd-PEPPSI-IPent | LiCl | High (e.g., up to 98:2 dr) | Good |

| Diastereoselective Negishi Coupling | Functionalized Cyclohexylzinc | Aryl Halides | Pd(0) / Ruphos | LiCl, NEP | Excellent | Good |

| Csp³-Csp² Cross-Coupling (Potential for DPC) | This compound | Aryl/Alkenyl Halides | Pd(0) / Pd-PEPPSI-IPent | LiCl | Potential for high | Good |

Note: The final row illustrates the potential application of this compound based on established methodologies for stereoselective Negishi couplings of similar alkylzinc reagents. Specific experimental data for this compound in this context may vary.

Other Palladium- and Nickel-Catalyzed Processes Utilizing Diorganozinc Reagents

Beyond the Negishi coupling, this compound has been employed in other transition metal-catalyzed reactions, particularly those mediated by nickel. These applications showcase its versatility as a nucleophilic alkylating agent.

Nickel catalysis has been instrumental in facilitating various transformations involving this compound. These include nucleophilic alkylation of benzyl and heteroaryl halides, as well as regioselective C-H bond functionalization of acridine (B1665455) researchgate.netresearchgate.net. Furthermore, this compound participates in 1,6-conjugate addition reactions to paraquinone methides and in the nickel-catalyzed alkylation of electron-poor cyclobutanone (B123998) oximes researchgate.netresearchgate.net. Nickel-catalyzed reductive coupling of alkyl or aryl electrophiles represents a general strategy for C-C bond formation researchgate.net. Additionally, this compound has been utilized in reactions involving pyridine ketones rsc.org. When reacted with methyllithium, this compound can form mixed trialkylzincates, which are then employed in conjugate addition reactions to cycloalkenones researchgate.net.

While diorganozinc reagents are broadly applied in palladium-catalyzed cross-coupling reactions, the specific applications of this compound in palladium-catalyzed processes other than Negishi coupling are less detailed in the provided literature snippets. However, the general utility of organozinc compounds in palladium-catalyzed transformations for C-C bond formation is well-established acs.orgsigmaaldrich.com.

Table 2: Other Palladium- and Nickel-Catalyzed Applications of this compound

| Reaction Type | Catalyst System (Pd/Ni) | Substrate | Outcome/Stereoselectivity | Yield | Reference Snippet |

| Nucleophilic Alkylation | Ni | Benzyl/Heteroaryl Halides | Alkylation | N/A | researchgate.netresearchgate.net |

| C-H Bond Functionalization | Ni | Acridine | Regioselective Alkylation | N/A | researchgate.netresearchgate.net |

| Conjugate Addition | Ni | Paraquinone Methides | 1,6-Conjugate Addition | N/A | researchgate.net |

| Alkylation of Cyclobutanone Oximes | Ni | Electron-poor Cyclobutanone Oximes | Alkylation | N/A | researchgate.netresearchgate.net |

| Reactions of Pyridine Ketones | N/A | Pyridine Ketones | N/A | N/A | rsc.org |

| Formation of Mixed Trialkylzincates (for conjugate addition) | LiMe + DPCZn | Cycloalkenones (via zincate) | Conjugate Addition | N/A | researchgate.net |

Note: "DPCZn" is an abbreviation for this compound. Specific stereoselectivity data for these reactions involving this compound were not detailed in the provided snippets.

Compound List:

this compound

Organozinc reagents

Palladium (Pd)

Nickel (Ni)

Aryl halides

Alkenyl halides

Alkylzinc reagents

Cyclohexylzinc reagents

Chiral secondary alkylzinc reagents

Benzyl halides

Heteroaryl halides

Paraquinone methides

Cyclobutanone oximes

Alkenes

Arene

Sesquiterpenes (e.g., curcumene)

Ruphos

LiCl

NEP (N-ethylpyrrolidone)

Pd-PEPPSI-IPent

Pyridine cores

Pyridine ketones

Organic halides

Organic pseudohalides

Organozinc halides

Diorganozinc reagents

Alkyl electrophiles

Aryl electrophiles

Lithium chloride (LiCl)

N-ethylpyrrolidone (NEP)

Methyllithium (LiMe)

Computational and Theoretical Studies on Dicyclopentylzinc Chemistry

Density Functional Theory (DFT) Investigations of Reaction Pathways

DFT calculations have been instrumental in mapping the energetic landscapes of reactions involving dicyclopentylzinc, allowing for the detailed examination of transient structures and the elucidation of reaction mechanisms that are often difficult to probe experimentally.

Computational studies on the reduction of various heterocyclic ketones by this compound have revealed a consistent and elegant reaction mechanism. The reaction proceeds as a synchronous transformation through a well-defined six-membered transition state. mdpi.comresearchgate.net This pathway involves the coordination of the ketone's carbonyl oxygen to the zinc atom, followed by the transfer of a hydride from the β-carbon of a cyclopentyl group to the carbonyl carbon, while the zinc atom delivers the remaining cyclopentyl group to the oxygen.

DFT calculations were employed to locate the transition states for the reduction of 2-acetylpyridine, 3-acetylpyridine (B27631), and 4-acetylpyridine. The computed activation barriers provided a clear rationale for the experimentally observed reactivity. The reduction of 3-acetylpyridine was found to have the lowest activation barrier, indicating it is the most kinetically favorable of the three isomers. mdpi.com

| Reactant | Transition State ID | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| 3-Acetylpyridine | T1 | 25.2 |

| 4-Acetylpyridine | T2 | 26.4 |

| 2-Acetylpyridine | T3 | 28.1 |

DFT calculations have been pivotal in understanding and predicting the stereochemical outcomes of this compound reactions, particularly in the context of asymmetric autocatalysis. In the autocatalytic reduction of 3-acetylpyridine, the chiral product, (S)-1-(pyridin-3-yl)ethanol, catalyzes its own formation. mdpi.com

Computational modeling of this catalytic step revealed a highly enantioselective reaction between a monomeric zinc alcoholate intermediate, formed from the product, and another molecule of 3-acetylpyridine. researchgate.net The calculations predicted the formation of the (S,S)-bis-alcoholate with very high enantioselectivity. This prediction was explained by locating the two diastereomeric transition states, TS4S (leading to the S,S product) and TS4R (leading to the R,S product). A significant energy difference was calculated between them, with TS4S being 8.2 kcal/mol more stable than TS4R. mdpi.com This substantial energy gap provides a strong theoretical basis for the experimentally observed high enantiomeric excess. The greater stability of the favored transition state was attributed to a more extensive network of stabilizing non-covalent interactions, including C-H•••π, C-H•••N, and C-H•••O interactions. researchgate.net

Molecular Modeling of Catalytic Intermediates and Aggregates

The mechanism of asymmetric amplification in organozinc chemistry is often dependent on the formation of catalytically active aggregates, such as dimers and tetramers of the zinc alkoxide product. While a full, extensive study of the complex equilibria and various aggregate species in the this compound system is a subject for future research, preliminary computational work has provided a foundational model of a key catalytic intermediate. mdpi.com

This initial modeling focused not on a large aggregate, but on the interaction of a monomeric zinc alcoholate—the simplest catalytically relevant species—with a molecule of the 3-acetylpyridine substrate. researchgate.net This computation modeled the reaction of (S)-1-(pyridin-3-yl)ethanolate zinc cyclopentyl ((S)-19a) with 3-acetylpyridine (10) to yield a bis-alcoholate ((S,S)-25) and cyclopentene (B43876). By successfully modeling this monomer-substrate interaction and its transition states, the study provides the first computational snapshot of a catalytic intermediate in this specific autocatalytic system, laying the groundwork for future investigations into more complex dimeric or oligomeric structures. mdpi.comresearchgate.net

Theoretical Underpinnings of Asymmetric Autocatalysis and Chirality Transfer in this compound Systems

The reaction between this compound and 3-acetylpyridine stands as only the second definitive example of asymmetric amplifying autocatalysis discovered since the landmark Soai reaction. In this process, the chiral product acts as a catalyst to produce more of itself, a form of molecular self-replication. Crucially, this catalysis is enantioselective, meaning a small initial excess of one enantiomer can be significantly amplified over the course of the reaction.

The theoretical basis for this phenomenon lies in the kinetics of the catalytic cycle. The chiral product, a pyridyl alcohol, forms a zinc alcoholate which is the active catalyst. This chiral catalyst-substrate complex proceeds through a diastereomeric transition state. As established by DFT calculations, the transition state leading to the formation of the same enantiomer as the catalyst (a homochiral interaction) is significantly lower in energy than the transition state leading to the opposite enantiomer (a heterochiral interaction). mdpi.com

This energy difference ensures that the major enantiomer catalyzes its own formation much more rapidly than the minor enantiomer, leading to a net amplification of the enantiomeric excess. This transfer of chiral information from the product molecule back into the reaction to create more of itself is the essence of asymmetric autocatalysis. The discovery and computational investigation of this behavior in the this compound system provide a valuable new platform for studying the fundamental principles of chirality amplification and the spontaneous generation of chirality. mdpi.com

Future Directions and Emerging Research Areas for Dicyclopentylzinc

Exploration of Novel Reaction Scopes and Substrates for Dicyclopentylzinc Transformations

Current research has established this compound as an effective reducing agent for aldehydes, yielding primary alcohols and cyclopentene (B43876) under mild conditions mdpi.comnih.govresearchgate.net. Furthermore, it exhibits reactivity towards certain heterocyclic ketones, such as 3-acetylpyridine (B27631), leading to the formation of corresponding secondary alcohols mdpi.comnih.govresearchgate.net. However, this compound has been found to be inert towards simpler ketones like cyclohexanone (B45756) and acetophenone (B1666503), as well as towards 3-acetylindole (B1664109) mdpi.comnih.govresearchgate.net.

Future research should focus on broadening the substrate scope for this compound-mediated reductions. Investigating its reactivity with a wider array of functional groups, including esters, amides, and other carbonyl derivatives, could unlock new synthetic pathways. Beyond reduction, exploring this compound's potential in other established organozinc reactions, such as Negishi cross-coupling, C-H functionalization, or multicomponent reactions, represents a significant avenue for expanding its synthetic repertoire wikipedia.orgresearchgate.net. The recent discovery of its involvement in asymmetric amplifying autocatalysis, mirroring aspects of the Soai reaction, offers a compelling platform for developing new enantioselective transformations with diverse chiral substrates and catalysts mdpi.comnih.govresearchgate.net.

Table 1: Reactivity Profile of this compound with Carbonyl Compounds

| Substrate Type | Example Substrate(s) | Product Type(s) | Typical Yield | Notes |

| Aldehydes | Aromatic Aldehydes | Primary Alcohols | High | Formation of cyclopentene is also observed. |

| Heterocyclic Ketones | 3-Acetylpyridine | Secondary Alcohols | Reasonable-High | Leads to chiral alcohols, e.g., (S)-1-(pyridin-3-yl)ethanol mdpi.comnih.govresearchgate.net. |

| Simple Ketones | Cyclohexanone, Acetophenone | No Reaction | N/A | Inert under tested conditions mdpi.comnih.govresearchgate.net. |

| Indole Ketones | 3-Acetylindole | No Reaction | N/A | Inert under tested conditions mdpi.comnih.govresearchgate.net. |

Development of Sustainable and Environmentally Benign Synthetic Pathways for this compound

Organozinc compounds, in general, are known for their sensitivity to oxygen and moisture, necessitating air-free techniques for their preparation and handling wikipedia.orgacs.org. This inherent instability can pose challenges for large-scale synthesis and routine laboratory use. Future research should prioritize the development of more sustainable and user-friendly synthetic routes for this compound.

Advancements in continuous flow synthesis offer a promising avenue for improving the scalability, efficiency, and safety of organozinc production acs.org. This approach can facilitate better control over reaction parameters, minimize waste, and potentially lead to higher yields and purity. Furthermore, exploring methods to enhance the stability of this compound, perhaps through the synthesis of more robust derivatives or supramolecular encapsulation strategies, could significantly broaden its accessibility and applicability researchgate.net. Investigating greener synthetic methodologies, such as electrochemical synthesis or the use of more benign activators and solvents, aligns with the principles of green chemistry and could reduce the environmental footprint associated with its production researchgate.netmdpi.com.

Integration of this compound into Advanced Synthetic Strategies for Complex Molecular Architectures

The unique reactivity of this compound, particularly its role in asymmetric amplifying autocatalysis, positions it as a valuable tool for constructing complex molecular architectures, especially those with defined stereochemistry mdpi.comnih.govresearchgate.net. The ability to generate chiral alcohols with high enantiomeric excess from achiral precursors, amplified by the product itself, is a powerful strategy for building enantiomerically pure compounds.

Future work should focus on integrating this compound into advanced synthetic methodologies such as convergent synthesis, where multiple fragments of a complex molecule are prepared independently and then coupled wikipedia.org. Its potential as a nucleophilic building block in such strategies, combined with its capacity for stereoselective transformations, could streamline the synthesis of intricate natural products and pharmaceuticals. Further research into its application in tandem reactions, cascade sequences, or as a catalyst in its own right for stereoselective transformations could lead to highly efficient and novel routes to complex molecular targets wikipedia.orgmit.edu.

Table 2: Asymmetric Amplifying Autocatalysis with this compound

| Catalyst | Substrate | Reaction Conditions | Product | Yield | Enantiomeric Excess (ee) | Citation(s) |

| (–)-(1R,2S)-ephedrine | 3-Acetylpyridine (10) | Equimolar ratio, room temperature | (S)-1-(pyridin-3-yl)ethanol (19) | High | >99% | mdpi.comnih.govresearchgate.net |

| (–)-(1R,2S)-ephedrine | 5-Acetyl-2-bromopyridine (B147078) (11) | Equimolar ratio, room temperature | Corresponding secondary alcohol (20) | High | Lower optical yield | mdpi.comnih.govresearchgate.net |

| (S)-1-(pyridin-3-yl)ethanol (19) (10% w/w, 92% ee) | 3-Acetylpyridine (10) | 10% catalyst loading, 92% ee | (S)-1-(pyridin-3-yl)ethanol (19) | 55% | 95-96% | mdpi.comnih.govresearchgate.net |

| Initial reaction with no chiral catalyst (three-stage sequence) | 3-Acetylpyridine (10) | N/A | (S)-1-(pyridin-3-yl)ethanol (19) | N/A | 6% | mdpi.comnih.govresearchgate.net |

常见问题

Q. What experimental protocols are recommended for synthesizing and handling dicyclopentylzinc in air-sensitive reactions?

this compound (ZnCp₂) requires strict inert conditions due to its pyrophoric nature. Use Schlenk lines or gloveboxes for synthesis and transfers. Reactions should employ dry, oxygen-free solvents (e.g., toluene, THF) and substrates. Characterization via NMR in deuterated solvents under inert atmospheres is critical to confirm purity and structure . For reproducibility, document reaction parameters (e.g., stoichiometry, temperature, catalyst loading) as in Table 2 of asymmetric reductions .

Q. How can researchers validate the enantioselectivity of this compound-mediated reductions?

Enantioselectivity is typically analyzed via chiral HPLC or polarimetry. For example, in the reduction of 3-acetylpyridine (Table 2), (S)-configured alcohols achieved >99% enantiomeric excess (ee) using (1R,2S)-ephedrine as a catalyst. Cross-validate results with computational studies (e.g., DFT calculations of transition states) to correlate experimental ee values with mechanistic insights .

Q. What spectroscopic techniques are essential for characterizing this compound adducts?

Key methods include:

- and NMR to track ligand coordination and reaction progress.

- X-ray crystallography for structural elucidation of organozinc intermediates.

- IR spectroscopy to identify Zn-C vibrational modes (~400–500 cm⁻¹). Ensure spectra are compared to literature benchmarks to avoid misassignment .

Advanced Research Questions

Q. How do steric and electronic factors influence the stereoselectivity of this compound in pyridinic ketone reductions?

Computational studies reveal that bulky substituents on the ketone (e.g., bromine at the 2-position in 5-acetyl-2-bromopyridine) disrupt the six-membered transition state, lowering enantioselectivity. Compare activation barriers (ΔG‡) for substrates using DFT calculations. Experimental validation involves synthesizing analogs with varying substituents and measuring ee trends .

Q. What strategies resolve contradictions in catalytic efficiency between experimental and computational data for ZnCp₂-mediated reactions?

Discrepancies often arise from solvent effects or incomplete catalyst turnover. Use microkinetic modeling to reconcile computed activation energies with observed rates. For example, if DFT predicts a lower barrier than experiments, assess solvent coordination (e.g., toluene vs. THF) or catalyst decomposition pathways via control experiments .

Q. How can researchers design robust experimental controls for studying this compound’s role in autocatalytic amplification?

Include:

- Blank reactions without ZnCp₂ to rule out substrate self-assembly.

- Chiral additives (e.g., non-catalytic ephedrine) to test asymmetric induction.

- Isotopic labeling (e.g., deuterated cyclopentyl groups) to trace ligand transfer pathways. Document controls in supplementary materials to enhance reproducibility .

Methodological Guidance

Q. How should researchers structure a study investigating this compound’s reactivity across diverse substrates?

Adopt a systematic matrix approach :

Q. What computational frameworks are most effective for modeling this compound’s reaction mechanisms?

Use hybrid QM/MM (quantum mechanics/molecular mechanics) methods to balance accuracy and computational cost. For example, model the ZnCp₂-ketone transition state at the B3LYP/6-31G(d) level, embedding it in a solvent continuum (e.g., CPCM for toluene). Validate with experimental kinetic isotope effects (KIEs) .

Data Presentation Standards

Q. What are the best practices for reporting this compound reaction data in publications?

Follow Beilstein Journal of Organic Chemistry guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。